molecular formula C9H10O3 B8135134 MEthyl 2-(methoxy-d3)benzoate

MEthyl 2-(methoxy-d3)benzoate

Cat. No.: B8135134
M. Wt: 169.19 g/mol
InChI Key: PFYHAAAQPNMZHO-FIBGUPNXSA-N
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Description

Methyl 2-((2)H3)methoxybenzoate, also known as methyl o-anisate, is an organic compound with the molecular formula CH3OC6H4CO2CH3. It is a derivative of benzoic acid and is characterized by a methoxy group attached to the benzene ring. This compound is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-((2)H3)methoxybenzoate can be synthesized through the esterification of anisic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of MEthyl 2-(methoxy-d3)benzoate involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. Industrial production also focuses on optimizing reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2)H3)methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzoic acid.

    Reduction: Formation of 2-methoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 2-((2)H3)methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of MEthyl 2-(methoxy-d3)benzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Similar structure but lacks the methoxy group.

    Methyl 3-methoxybenzoate: Similar structure with the methoxy group at a different position.

    Methyl 4-methoxybenzoate: Similar structure with the methoxy group at the para position.

Uniqueness

Methyl 2-((2)H3)methoxybenzoate is unique due to the position of the methoxy group, which influences its chemical reactivity and physical properties. This positional difference can lead to variations in its applications and effectiveness in different chemical and biological contexts .

Properties

IUPAC Name

methyl 2-(trideuteriomethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-11-8-6-4-3-5-7(8)9(10)12-2/h3-6H,1-2H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYHAAAQPNMZHO-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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